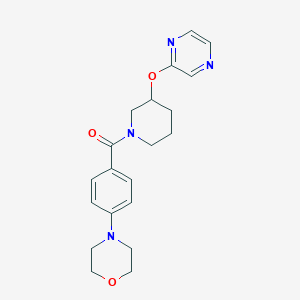![molecular formula C17H18F3N3O3S B2898336 3-(1H-pyrazol-1-yl)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane CAS No. 2320466-94-0](/img/structure/B2898336.png)
3-(1H-pyrazol-1-yl)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-pyrazol-1-yl)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and challenging synthetic routes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the bicyclic core, followed by the introduction of the pyrazole and trifluoromethoxybenzenesulfonyl groups. The reaction conditions usually involve the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the development of more environmentally friendly reagents and solvents would be a priority to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-pyrazol-1-yl)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Wissenschaftliche Forschungsanwendungen
3-(1H-pyrazol-1-yl)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(1H-pyrazol-1-yl)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane: Lacks the trifluoromethoxybenzenesulfonyl group, which may result in different biological activities and chemical reactivity.
8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane: Lacks the pyrazole group, which may affect its binding properties and mechanism of action.
Uniqueness
The presence of both the pyrazole and trifluoromethoxybenzenesulfonyl groups in 3-(1H-pyrazol-1-yl)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
3-pyrazol-1-yl-8-[2-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3S/c18-17(19,20)26-15-4-1-2-5-16(15)27(24,25)23-12-6-7-13(23)11-14(10-12)22-9-3-8-21-22/h1-5,8-9,12-14H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFQPEOLDZZNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3OC(F)(F)F)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2898254.png)

![5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2898257.png)


![3-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2898265.png)



![2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B2898269.png)
![Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2898270.png)


